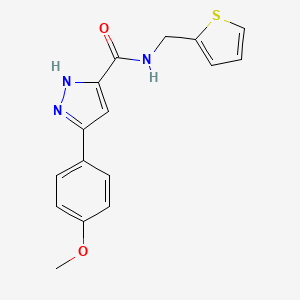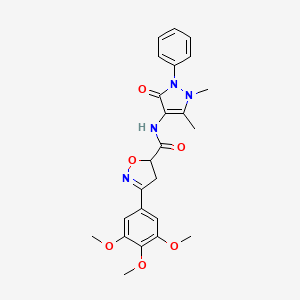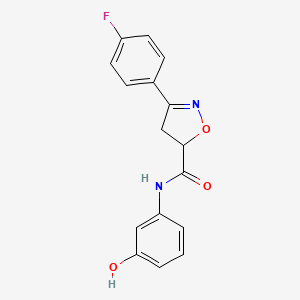![molecular formula C24H27N5O3 B11426412 8-[(dibenzylamino)methyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11426412.png)
8-[(dibenzylamino)methyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHFNO
Systematic Name: 8-[(dibenzylamino)methyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one
The compound belongs to the purine family, characterized by its fused ring system containing nitrogen atoms. Its intriguing structure combines a purine core with various functional groups, making it a fascinating subject for study.
Preparation Methods
Synthetic Routes:
-
Dibenzylamino Methylation
- The compound’s name hints at the presence of a dibenzylamino group. One synthetic route involves the alkylation of a purine precursor with dibenzylamine.
- Reaction: Purine precursor + Dibenzylamine → 8-[(dibenzylamino)methyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one
- Conditions: Appropriate solvent, base, and temperature control.
-
Hydroxylation and Methylation
- Another approach starts with a simpler purine derivative, followed by hydroxylation and methylation steps.
- Reaction: Purine derivative + Hydroxylating agent → Hydroxylated intermediate
- Reaction: Hydroxylated intermediate + Methylation reagent → Final compound
Industrial Production:
While not widely produced industrially, research labs synthesize this compound for specific investigations.
Chemical Reactions Analysis
- Major Products : These depend on reaction conditions and starting materials.
Reactivity: The compound can undergo various reactions
Common Reagents:
Scientific Research Applications
- Chemistry : Investigating novel reactions and reactivity patterns.
- Biology : Studying its impact on cellular processes.
- Medicine : Exploring potential therapeutic applications.
- Industry : Developing new materials or catalysts.
Mechanism of Action
- Targets : It likely interacts with enzymes or receptors due to its complex structure.
- Pathways : Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
- Uniqueness : Its combination of substituents sets it apart.
- Similar Compounds :
Properties
Molecular Formula |
C24H27N5O3 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H27N5O3/c1-27-22-21(23(30)26-24(27)31)29(13-14-32-2)20(25-22)17-28(15-18-9-5-3-6-10-18)16-19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3,(H,26,30,31) |
InChI Key |
JNGIDZQTQMURIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-dimethoxyphenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B11426329.png)
![2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11426350.png)

![4-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]morpholine](/img/structure/B11426357.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-(propan-2-yl)acetamide](/img/structure/B11426368.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11426370.png)


![8-(2-methoxynaphthalen-1-yl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11426376.png)
![(2E)-6-(4-fluorobenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11426380.png)
![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11426381.png)
![N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide](/img/structure/B11426387.png)
![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B11426395.png)
![(2Z)-2-(3-fluorobenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11426402.png)
